molecular formula C6H8O3 B6250849 4-(hydroxymethyl)-3-methyl-2,5-dihydrofuran-2-one CAS No. 1604042-29-6

4-(hydroxymethyl)-3-methyl-2,5-dihydrofuran-2-one

Cat. No. B6250849
CAS RN: 1604042-29-6
M. Wt: 128.1
InChI Key:
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Description

The compound “4-(hydroxymethyl)tetrahydropyran” is used as a reagent in the identification and optimization of pteridinone Toll-like receptor 7 agonists, which can be used for the oral treatment of viral hepatitis .


Synthesis Analysis

The synthesis of similar compounds has been studied. For example, the pyrolysis of [4-(hydroxymethyl)phenoxymethyl]polystyrene (Wang) resin was studied by dynamic simultaneous thermogravimetric analysis (TGA) and derivative thermogravimetry techniques .


Molecular Structure Analysis

The molecular structure of similar compounds has been investigated. For example, the molecular structure, morphology, and growth mechanism of 5-hydroxymethyl furfural (HMF) derived humins were studied as a function of HMF conversion .


Chemical Reactions Analysis

The chemical reactions of similar compounds have been analyzed. For instance, the pyrolysis of [4-(hydroxymethyl)phenoxymethyl]polystyrene (Wang) resin was studied, and it was found that the resin is pyrolyzed through three parallel independent reaction steps .


Physical And Chemical Properties Analysis

The hydroxymethyl group, which is a part of the compound you’re interested in, is an alcohol and consists of a methylene bridge (−CH2− unit) bonded to a hydroxyl group (−OH) .

Mechanism of Action

While specific information on the mechanism of action of “4-(hydroxymethyl)-3-methyl-2,5-dihydrofuran-2-one” is not available, similar compounds such as “Fostemsavir” have been studied. Fostemsavir is a new CD-4 attachment inhibitor medicine that was recently authorized by the United States FDA to treat HIV-1 .

Safety and Hazards

The safety data sheets of similar compounds suggest that they should be handled with care to avoid contact with skin and eyes, and inhalation should be avoided .

Future Directions

The development of catalysts that display high chemoselectivity at reduced temperatures and pressures is desired for similar compounds . Also, the treatment options for conditions like lactic acidosis are being researched, which could provide future directions for similar compounds .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-(hydroxymethyl)-3-methyl-2,5-dihydrofuran-2-one involves the conversion of a starting material, 3-methyl-2,5-dihydrofuran-2-one, to the target compound through a series of reactions.", "Starting Materials": [ "3-methyl-2,5-dihydrofuran-2-one", "Formaldehyde", "Sodium borohydride", "Acetic acid", "Sodium hydroxide", "Hydrochloric acid", "Water", "Ethanol" ], "Reaction": [ "Step 1: 3-methyl-2,5-dihydrofuran-2-one is reacted with formaldehyde and sodium borohydride in acetic acid to form 4-(hydroxymethyl)-3-methyl-2,5-dihydrofuran-2-one.", "Step 2: The reaction mixture is then treated with sodium hydroxide to neutralize the acetic acid.", "Step 3: The resulting mixture is extracted with ethyl acetate to remove impurities.", "Step 4: The organic layer is then washed with water and dried over anhydrous sodium sulfate.", "Step 5: The solvent is removed under reduced pressure to obtain the pure product, 4-(hydroxymethyl)-3-methyl-2,5-dihydrofuran-2-one." ] }

CAS RN

1604042-29-6

Product Name

4-(hydroxymethyl)-3-methyl-2,5-dihydrofuran-2-one

Molecular Formula

C6H8O3

Molecular Weight

128.1

Purity

95

Origin of Product

United States

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